molecular formula C7H4OS B1315982 5-Ethynylthiophene-2-carbaldehyde CAS No. 206768-21-0

5-Ethynylthiophene-2-carbaldehyde

Cat. No.: B1315982
CAS No.: 206768-21-0
M. Wt: 136.17 g/mol
InChI Key: AOLOQUDYRSUFBE-UHFFFAOYSA-N
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Description

5-Ethynylthiophene-2-carbaldehyde is a heterocyclic compound with the molecular formula C₇H₄OS. It features a thiophene ring substituted with an ethynyl group at the 5-position and an aldehyde group at the 2-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethynylthiophene-2-carbaldehyde typically involves the functionalization of thiophene derivatives. One common method is the Sonogashira coupling reaction, where a thiophene derivative is coupled with an ethynyl compound in the presence of a palladium catalyst and a copper co-catalyst . The reaction conditions often include the use of an inert atmosphere, such as argon, and a base like triethylamine.

Industrial Production Methods

This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive intermediates and catalysts involved .

Chemical Reactions Analysis

Types of Reactions

5-Ethynylthiophene-2-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Ethynylthiophene-2-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Ethynylthiophene-2-carbaldehyde largely depends on its chemical reactivity. The aldehyde group can form Schiff bases with amines, which are important intermediates in organic synthesis. The ethynyl group can undergo cycloaddition reactions, forming new ring structures. These reactions are facilitated by the electron-rich thiophene ring, which stabilizes the transition states and intermediates .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Ethynylthiophene-2-carbaldehyde is unique due to the presence of both an ethynyl and an aldehyde group on the thiophene ring. This dual functionality allows for a wider range of chemical reactions and applications compared to its analogs .

Properties

IUPAC Name

5-ethynylthiophene-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4OS/c1-2-6-3-4-7(5-8)9-6/h1,3-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOLOQUDYRSUFBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC=C(S1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30572341
Record name 5-Ethynylthiophene-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30572341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

206768-21-0
Record name 5-Ethynylthiophene-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30572341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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